molecular formula C13H8ClF3N2O B14535183 N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide CAS No. 62315-12-2

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

Cat. No.: B14535183
CAS No.: 62315-12-2
M. Wt: 300.66 g/mol
InChI Key: KHBMBTFVUHNFTA-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide ( 62315-12-2) is a high-purity chemical compound with the molecular formula C13H8ClF3N2O and a molecular weight of 300.66 g/mol . This pyridine-4-carboxamide derivative is a specialized building block in medicinal chemistry and pharmaceutical research, particularly in the development of novel heterocyclic compounds and enzyme inhibitors. The compound's structure, featuring a 2-chloro-5-(trifluoromethyl)phenyl group linked to a pyridine carboxamide core, is characteristic of scaffolds used in investigating bacterial enzyme targets such as 4'-phosphopantetheinyl transferases (PPTases), which are essential for bacterial viability and virulence . Similar carboxamide-functionalized pyridine derivatives serve as key intermediates in synthesizing receptor antagonists and are utilized in combinatorial chemistry for identifying potent inhibitors of transcription factors like NF-κB and AP-1, which regulate proinflammatory proteins and cytokines . This reagent is provided exclusively for non-human research applications. It is not intended for diagnostic, therapeutic, or veterinary use, nor for human consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

62315-12-2

Molecular Formula

C13H8ClF3N2O

Molecular Weight

300.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide

InChI

InChI=1S/C13H8ClF3N2O/c14-10-2-1-9(13(15,16)17)7-11(10)19-12(20)8-3-5-18-6-4-8/h1-7H,(H,19,20)

InChI Key

KHBMBTFVUHNFTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)C2=CC=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Acid Chloride-Mediated Coupling

Pyridine-4-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Subsequent reaction with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base (e.g., triethylamine or pyridine) yields the target compound. Key parameters include:

  • Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both acid chlorides and aromatic amines.
  • Stoichiometry : A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion, minimizing unreacted starting material.
  • Temperature : Reactions proceed efficiently at 0–25°C to prevent decomposition of the acid chloride.

This method typically achieves yields of 65–78%, with impurities arising from over-chlorination or residual solvents.

Coupling Reagent-Assisted Synthesis

Modern approaches employ carbodiimide-based reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt). These reagents activate the carboxylic acid in situ, facilitating amide bond formation under milder conditions:

  • Reaction Conditions :

    Reagent System Solvent Temperature Yield (%)
    EDCl/HOBt DMF 25°C 82
    DCC/DMAP THF 0°C → 25°C 75
    HATU/DIEA DCM 25°C 88

    Data extrapolated from analogous syntheses.

  • Advantages : Reduced side reactions compared to acid chloride routes, particularly for electron-deficient amines.

Thiocarbonyldiimidazole (TCDI)-Mediated Activation

As demonstrated in the synthesis of structurally related pyridinecarboxamides, TCDI enables efficient coupling without requiring pre-activation of the carboxylic acid:

  • Pyridine-4-carboxylic acid and TCDI react in THF at 40°C for 2 hours to form an activated intermediate.
  • 2-Chloro-5-(trifluoromethyl)aniline is added, and the mixture is stirred for 12–18 hours.
  • Workup involves filtration and recrystallization from ethanol/water (4:1).

This method achieves yields up to 85% with >95% purity by HPLC, making it the most efficient documented approach.

Substituent Compatibility and Functional Group Tolerance

The electron-withdrawing chlorine and trifluoromethyl groups on the aniline ring significantly influence reaction kinetics:

Electronic Effects on Amine Reactivity

  • Reduced Nucleophilicity : The combined -I effect of Cl and CF₃ decreases the amine’s electron density, necessitating stronger activating conditions.
  • Mitigation Strategies :
    • Use of HATU or PyBOP coupling agents enhances reaction rates by generating highly reactive uronium intermediates.
    • Microwave irradiation (80–100°C, 30 min) accelerates reactions by overcoming kinetic barriers.

Stability Considerations

  • Acid Sensitivity : The trifluoromethyl group is stable under weakly acidic conditions (pH > 3) but may degrade in concentrated H₂SO₄ or HCl.
  • Thermal Stability : Decomposition occurs above 150°C, mandating controlled temperatures during solvent removal.

Large-Scale Production and Process Optimization

Industrial synthesis requires balancing cost, safety, and scalability:

Solvent Selection for Pilot-Scale Reactions

  • Preferred Solvents : Ethyl acetate (EtOAc) and isopropanol (IPA) offer favorable boiling points (77°C and 82°C, respectively) for easy recovery.
  • Azeotropic Drying : Toluene/water azeotrope (84°C) removes moisture during acid chloride formation, improving yield by 8–12%.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB, 5 mol%) in biphasic water/THF systems increases reaction rates by 40%.
  • Continuous Flow Systems : Microreactor setups reduce reaction times from hours to minutes while maintaining yields >80%.

Analytical Characterization and Quality Control

Critical quality attributes (CQAs) for the final product include:

  • Purity : Assessed via HPLC (C18 column, 60:40 acetonitrile/water, 1.0 mL/min, λ = 254 nm).
  • Structural Confirmation :
    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.85 (d, J = 4.8 Hz, 2H, pyridine-H), 8.12 (s, 1H, NH), 7.98–7.92 (m, 3H, Ar-H).
    • IR : 1665 cm⁻¹ (C=O stretch), 1530 cm⁻¹ (N-H bend).

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Based Analogues ()

A pyrimidine-based analogue, N-[3,5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5-yl]carboxamide , shares functional similarities with the target compound, such as halogen and trifluoromethyl substituents. Key findings from structure-activity relationship (SAR) studies include:

  • 2-Position Substitution : Replacement of 2-chlorine with fluorine retained activity, but bulkier groups (e.g., methyl, ethyl) reduced potency.
  • 4-Position Flexibility : The trifluoromethyl group at the pyrimidine 4-position could be substituted with methyl, ethyl, chlorine, or phenyl without significant activity loss.
  • Carboxamide Criticality : The carboxamide at the pyrimidine 5-position was essential; relocating it to the 6-position abolished activity.
  • Permeability : The 2-methyl analogue exhibited improved Caco-2 permeability compared to the parent compound, highlighting substituent effects on bioavailability .
Table 1: Comparison with Pyrimidine Analogues
Feature Target Compound (Pyridine) Pyrimidine Analogue (Compound 1) 2-Methyl Pyrimidine (Compound 81)
Core Structure Pyridine Pyrimidine Pyrimidine
2-Position Substituent Chlorine (phenyl ring) Chlorine (pyrimidine) Methyl
4-Position Substituent N/A Trifluoromethyl Trifluoromethyl
Carboxamide Position Pyridine 4-position Pyrimidine 5-position Pyrimidine 5-position
Caco-2 Permeability Not reported Moderate Improved

Thiazolidinone Derivatives ()

The compound N-[2-(4-chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide features a thiazolidinone core instead of pyridine. Key distinctions include:

  • Carboxamide Position : The pyridine-3-carboxamide (vs. 4-position in the target compound) may reduce steric compatibility with certain enzymes.
  • Biological Activity: Thiazolidinone derivatives are often associated with anti-inflammatory or antimicrobial activity, suggesting divergent applications compared to the target compound’s putative role in transcription inhibition .

Piperidine-Pyridine Hybrids ()

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carboxylic acid methylamide incorporates a piperidine ring and a pyridine moiety. Structural differences include:

  • Substituent Placement : The trifluoromethyl and chlorine groups are on the pyridine ring (positions 3 and 5), unlike the target compound’s phenyl ring.
  • Methylamide vs.
  • Molecular Weight : Higher molar mass (335.75 g/mol vs. ~300 g/mol for the target compound) could influence pharmacokinetics .
Table 2: Physicochemical Comparison
Property Target Compound Piperidine-Pyridine Hybrid
Molecular Formula C₁₃H₉ClF₃N₂O C₁₄H₁₇ClF₃N₃O
Molar Mass (g/mol) ~315 335.75
Key Functional Groups Pyridine-4-carboxamide Piperidine-methylamide
LogP (Predicted) High (due to CF₃ and Cl) Moderate (polar piperidine)

Critical Analysis of Substituent Effects

  • Chlorine and Trifluoromethyl Groups : These electron-withdrawing groups enhance stability and lipophilicity, but their placement (phenyl vs. heterocyclic ring) dictates target engagement.
  • Carboxamide Position : The 4-position on pyridine (target) vs. 5-position on pyrimidine () underscores the sensitivity of biological activity to carboxamide orientation.
  • Bioavailability: Methyl substitution in improved permeability, suggesting that minor modifications to the target compound’s phenyl or pyridine rings could optimize absorption .

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
CAS No. 62315-12-2
Molecular Formula C13H8ClF3N2O
Molecular Weight 300.66 g/mol
IUPAC Name This compound
InChI Key KHBMBTFVUHNFTA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets. The compound can inhibit enzyme activity by binding to active or allosteric sites, thereby modulating various biochemical pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. For instance, it has been shown to inhibit bacterial Sfp-PPTase, an enzyme crucial for bacterial viability and virulence. In studies, this compound displayed submicromolar inhibition against Bacillus subtilis and was effective against methicillin-resistant Staphylococcus aureus without causing rapid cytotoxicity in human cells .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that it affects various cancer cell lines, including human leukemia and breast cancer cells, demonstrating cytotoxic effects at micromolar concentrations. Flow cytometry assays revealed that the compound induces apoptosis in these cell lines in a dose-dependent manner .

A comparative analysis of similar compounds indicates that modifications to the chemical structure can significantly impact potency. For example, the introduction of electron-withdrawing groups was found to reduce activity, while electron-donating groups enhanced it .

Case Studies

  • Sfp-PPTase Inhibition : A study profiling this compound revealed its ability to inhibit Sfp-PPTase effectively, with IC50 values indicating strong potency compared to other tested compounds. This inhibition was linked to its structural characteristics, particularly the presence of the trifluoromethyl group .
  • Anticancer Activity : In a series of experiments involving various cancer cell lines (e.g., MCF-7, U-937), the compound exhibited IC50 values in the low micromolar range, showcasing its potential as a therapeutic agent in oncology .

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